3-Ethenyl-5-methoxypyridine
Overview
Description
3-Ethenyl-5-methoxypyridine: is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of an ethenyl group at the third position and a methoxy group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 3-ethenyl-5-methoxypyridine may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification by distillation or recrystallization to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 3-Ethyl-5-methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Ethenyl-5-methoxypyridine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable component in various formulations .
Mechanism of Action
The mechanism of action of 3-ethenyl-5-methoxypyridine involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Ethynyl-5-methoxypyridine: Similar structure but with an ethynyl group instead of an ethenyl group.
3-Methoxypyridine: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
5-Methoxy-2-methylpyridine: Similar methoxy substitution but with a methyl group at the second position instead of an ethenyl group.
Uniqueness: 3-Ethenyl-5-methoxypyridine is unique due to the presence of both ethenyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-ethenyl-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7-4-8(10-2)6-9-5-7/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMPLUDXJAOIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719743 | |
Record name | 3-Ethenyl-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848951-15-5 | |
Record name | 3-Ethenyl-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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